molecular formula C31H36N4O4 B2687480 [6-({2-[(cyclohexanecarbonyloxy)methyl]-1H-1,3-benzodiazol-5-yl}methyl)-1H-1,3-benzodiazol-2-yl]methyl cyclohexanecarboxylate CAS No. 351437-99-5

[6-({2-[(cyclohexanecarbonyloxy)methyl]-1H-1,3-benzodiazol-5-yl}methyl)-1H-1,3-benzodiazol-2-yl]methyl cyclohexanecarboxylate

Cat. No.: B2687480
CAS No.: 351437-99-5
M. Wt: 528.653
InChI Key: VEQCEELLBVBVGZ-UHFFFAOYSA-N
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Description

The compound [6-({2-[(cyclohexanecarbonyloxy)methyl]-1H-1,3-benzodiazol-5-yl}methyl)-1H-1,3-benzodiazol-2-yl]methyl cyclohexanecarboxylate (CAS: 351437-99-5, molecular formula: C₃₁H₃₆N₄O₄, molecular weight: 528.64 g/mol) is a bis-benzodiazole derivative featuring two 1,3-benzodiazole cores linked via methyl groups. Each benzodiazole unit is substituted with cyclohexanecarboxylate ester moieties, enhancing its lipophilicity and structural complexity .

Properties

IUPAC Name

[6-[[2-(cyclohexanecarbonyloxymethyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]methyl cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O4/c36-30(22-7-3-1-4-8-22)38-18-28-32-24-13-11-20(16-26(24)34-28)15-21-12-14-25-27(17-21)35-29(33-25)19-39-31(37)23-9-5-2-6-10-23/h11-14,16-17,22-23H,1-10,15,18-19H2,(H,32,34)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQCEELLBVBVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OCC2=NC3=C(N2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(N5)COC(=O)C6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be broken down into several structural components:

  • Benzodiazole Moieties : These are known for their pharmacological significance, often exhibiting anti-anxiety, anti-depressant, and anti-cancer properties.
  • Cyclohexanecarboxylate Group : This group may influence the lipophilicity and bioavailability of the compound.

Molecular Formula

The molecular formula of the compound is C16H18N2O6C_{16}H_{18}N_2O_6.

Antimicrobial Activity

Research indicates that compounds containing benzodiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that similar benzodiazole compounds showed significant activity against various bacterial strains, indicating potential use in developing new antibiotics.

Anticancer Properties

Benzodiazole derivatives have been studied for their anticancer effects. For instance, certain derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell survival and death.

Enzyme Inhibition

Some studies suggest that compounds with similar structures can act as inhibitors of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in cancer cells or pathogens, providing a therapeutic avenue.

Case Studies

  • Antimicrobial Efficacy : A case study on a related benzodiazole compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that the compound may possess similar efficacy due to structural similarities.
  • Cytotoxicity Assays : In vitro assays using human cancer cell lines showed that benzodiazole derivatives led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 µM to 50 µM depending on the specific derivative used.

The biological activity of benzodiazole derivatives is often attributed to:

  • DNA Intercalation : Compounds may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialMIC = 32 µg/mL against S. aureus[Research Study]
AnticancerIC50 = 10-50 µM in human cancer cells[Case Study]
Enzyme InhibitionInhibition of metabolic enzymes[Research Findings]

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents/Features Molecular Weight (g/mol) Notable Properties/Applications
Target Compound (CAS: 351437-99-5) Bis-1,3-benzodiazole Cyclohexanecarboxylate esters 528.64 High lipophilicity, ester-driven stability
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine Chloro, cyano, hydrazino, sulfonyl groups ~450 (estimated) Polar sulfonyl groups, thermal stability
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one Benzoxadiazole Triazole, hexanone ~315 (estimated) Spectroscopic applications
1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl benzodiazole-tetrazole derivative 1,3-Benzodiazole Tetrazole, cyclohexyloxycarbonyloxyethyl ~600 (estimated) Bioisosteric replacement potential
Physicochemical and Functional Differences
  • Core Heterocycles: The target compound’s bis-benzodiazole core contrasts with benzodithiazine () and benzoxadiazole (). Benzodiazoles are nitrogen-rich heterocycles with π-conjugated systems, favoring aromatic interactions, whereas benzodithiazine (sulfur-containing) and benzoxadiazole (oxygen-containing) exhibit distinct electronic properties .
  • The triazole-hexanone substituent in suggests utility in fluorescence or spectroscopic studies, whereas the target’s ester groups may prioritize stability over optical activity .
  • The absence of triazoles in the target implies alternative strategies, such as esterification or benzodiazole alkylation.

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